1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea
CAS No.:
Cat. No.: VC12170173
Molecular Formula: C15H14FN3O
Molecular Weight: 271.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14FN3O |
|---|---|
| Molecular Weight | 271.29 g/mol |
| IUPAC Name | 1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea |
| Standard InChI | InChI=1S/C15H14FN3O/c16-11-4-2-5-12(8-11)18-15(20)19-13-7-10-3-1-6-14(10)17-9-13/h2,4-5,7-9H,1,3,6H2,(H2,18,19,20) |
| Standard InChI Key | QQRQLSXSQRXOTD-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC(=CC=C3)F |
| Canonical SMILES | C1CC2=C(C1)N=CC(=C2)NC(=O)NC3=CC(=CC=C3)F |
Introduction
1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea is a synthetic organic compound that belongs to the urea derivative family. These compounds are widely recognized for their potential applications in medicinal chemistry, particularly as therapeutic agents. This article provides a detailed analysis of the compound's structure, synthesis, properties, and potential applications.
Synthesis
The synthesis of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea typically involves the reaction of an amine derivative with an isocyanate or carbamoyl chloride under controlled conditions. Key steps include:
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Preparation of the Cyclopenta[b]pyridine Derivative:
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The cyclopenta[b]pyridine scaffold is synthesized through cyclization reactions involving pyridine derivatives.
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Formation of Urea Linkage:
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The urea bond is formed by reacting the amine group on the cyclopenta[b]pyridine with an isocyanate containing the 3-fluorophenyl group.
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These reactions are often conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile under mild heating.
Analytical Characterization
To confirm the structure and purity of 1-(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)-3-(3-fluorophenyl)urea, the following techniques are commonly employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Verification of hydrogen and carbon environments |
| Mass Spectrometry | Determination of molecular weight |
| IR Spectroscopy | Identification of functional groups (e.g., urea C=O stretch) |
| X-ray Crystallography | Structural confirmation |
Future Research Directions
Given its structural features, future research could focus on:
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Evaluating its biological activity against cancer cell lines.
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Exploring its role as an enzyme inhibitor through molecular docking studies.
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Modifying its structure to enhance solubility and bioavailability.
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